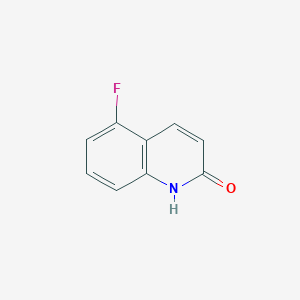

5-Fluoroquinolin-2(1h)-one

Description

Properties

IUPAC Name |

5-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWLDOZFKQIIQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoroquinolin 2 1h One and Its Derivatives

Classical and Conventional Synthesis Protocols for the Quinolone System

The construction of the core quinolone ring system has been accomplished through several named reactions, many of which date back to the late 19th century. These methods typically involve the condensation of anilines with 1,3-dicarbonyl compounds or their equivalents, followed by a cyclization step.

Multi-Step Approaches to the 5-Fluoroquinolin-2(1H)-one Core

Multi-step synthesis provides a reliable and controlled pathway to complex molecules, allowing for the isolation and purification of intermediates. The Knorr quinoline (B57606) synthesis is a prominent classical method for preparing 2-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-2(1H)-ones). nih.govvcu.edu This reaction involves the condensation of an aniline with a β-ketoester. nih.gov

A plausible multi-step route to the this compound core, based on the Knorr synthesis, would begin with the reaction of a fluorinated aniline with a β-ketoester. Specifically, 4-fluoroaniline can be reacted with a β-ketoanilide at temperatures above 100°C. mdpi.com The resulting anilide intermediate then undergoes an acid-catalyzed cyclization, typically using a strong acid like sulfuric acid, to yield the target this compound. The reaction conditions, particularly temperature, are crucial in determining the final product, as lower temperatures in related syntheses can favor the formation of 4-quinolone isomers. mdpi.com

Another classical approach is the Conrad-Limpach synthesis, which involves the reaction of anilines with β-ketoesters. vcu.edu While this method typically yields 4-quinolones at high temperatures (around 250°C), a variation known as the Knorr quinoline synthesis can produce 2-quinolones under different conditions, generally involving the formation of a β-keto anilide followed by cyclization in the presence of a strong acid. mdpi.comvcu.edu

Table 1: Comparison of Classical Synthesis Conditions for Quinolone Cores

| Feature | Knorr Synthesis for 2-Quinolones | Conrad-Limpach for 4-Quinolones |

| Reactants | Aniline, β-Ketoester | Aniline, β-Ketoester |

| Key Intermediate | β-Ketoanilide | β-Arylaminoacrylate |

| Temperature | > 100°C for anilide formation | ~250°C for cyclization |

| Catalyst/Medium | Strong acid (e.g., H₂SO₄) for cyclization | Thermal cyclization, often without catalyst |

One-Pot Multicomponent Reactions for Quinolone Analogue Synthesis

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without isolating intermediates. Several MCRs have been developed for the synthesis of the broader quinolone class, which can be adapted for fluoro-substituted analogues.

For instance, a three-component reaction involving an aniline, an aldehyde, and an activated methylene compound (like ethyl acetoacetate) can be employed. In the context of this compound derivatives, this could involve reacting 4-fluoroaniline, a suitable aldehyde, and a β-ketoester under catalytic conditions. The reaction proceeds through a series of condensations and a final intramolecular cyclization to build the quinolone ring in a single pot. Such domino protocols are recognized for their high bond-forming efficiency and are considered a sustainable approach to complex molecules. The choice of catalyst and reaction conditions is critical to steer the reaction towards the desired 2-quinolone isomer.

Green Chemistry Approaches in the Synthesis of this compound Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In quinolone synthesis, this has led to the exploration of alternative energy sources like ultrasound and microwave irradiation to enhance reaction efficiency and minimize environmental impact.

Ultrasound-Assisted Synthesis Strategies for Enhanced Efficiency

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, promoting reactions through acoustic cavitation. This phenomenon generates localized high temperatures and pressures, leading to enhanced reaction rates, higher yields, and shorter reaction times compared to conventional heating methods. nih.gov

The application of ultrasound has been successfully demonstrated in the synthesis of various quinoline derivatives. sciensage.infonih.gov For example, a three-component reaction of an aniline, an aldehyde, and an ester in water, a green solvent, can be significantly accelerated under ultrasound irradiation. nih.gov This methodology could be directly applied to the synthesis of this compound derivatives. The use of ultrasound not only improves efficiency but also aligns with green chemistry principles by enabling the use of environmentally benign solvents and reducing energy consumption.

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Quinolone Analogues

| Parameter | Conventional Heating Method | Ultrasound-Assisted Method |

| Reaction Time | 75-90 minutes | 30-45 minutes sciensage.info |

| Product Yield | 46-57% | 63-83% sciensage.info |

| Energy Source | Thermal (Oil bath, heating mantle) | Acoustic (Ultrasonic bath) |

| Solvent | Often high-boiling organic solvents | Can be performed in greener solvents like water/ethanol mixtures sciensage.info |

Microwave-Enhanced Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. This technique often leads to dramatic reductions in reaction times, from hours to minutes, along with improved yields and cleaner reaction profiles. mdpi.com

MAOS has been widely applied to the synthesis of various heterocyclic systems, including quinolones. For example, intramolecular cyclocondensation reactions to form heterocyclic rings can be significantly optimized under microwave irradiation. mdpi.com The synthesis of this compound via the cyclization of a suitable fluorinated precursor could be substantially enhanced using this technology. Microwave heating can drive reactions that are sluggish under conventional conditions, often providing access to products in higher purity by minimizing side reactions associated with prolonged heating. mdpi.comnih.gov

Advanced Synthetic Transformations Involving Fluoroquinolines

Modern synthetic chemistry offers a vast toolbox for the modification and functionalization of heterocyclic cores. These advanced transformations are crucial for creating libraries of analogues for structure-activity relationship (SAR) studies. For the this compound scaffold, these methods can be used to introduce a wide range of substituents at various positions on the ring system.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation. A pre-functionalized this compound (e.g., a bromo- or triflate-substituted derivative) could serve as a substrate for these reactions. This would allow for the introduction of aryl, alkyl, or amino groups at specific positions, providing a diverse set of derivatives. For example, palladium-catalyzed intramolecular oxidative coupling has been effectively used for synthesizing indole derivatives, a strategy that highlights the power of transition-metal catalysis in building complex heterocyclic systems. mdpi.com

Furthermore, direct C-H activation/functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. While specific applications to this compound are not widely reported, the principles have been demonstrated on many heterocyclic systems and represent a frontier for the efficient diversification of this scaffold. Other transformations, such as nucleophilic aromatic substitution (SNA_r_), can be employed, particularly for fluoroquinolones where the fluorine atoms activate the ring system towards nucleophilic attack, allowing for the introduction of various functional groups. nih.gov

Iridium-Catalyzed C-H Borylation for Regioselective Functionalization

A powerful method for the functionalization of fluoroquinolines is the Iridium-catalyzed C–H borylation. nih.govnih.gov This technique has emerged as a significant synthetic tool because it allows for the direct conversion of C-H bonds into versatile boronic ester intermediates without requiring pre-functionalized substrates like halides or sulfonates. nih.gov The resulting organoboronate esters can then participate in a wide range of subsequent transformations, making this a highly valuable strategy in medicinal chemistry. nih.govmdpi.com

The catalytic system typically employs a combination of an iridium precursor, such as [Ir(OMe)COD]2, and a bidentate ligand, most notably 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy). nih.gov The borylation is carried out using a boron source like bis(pinacolato)diboron (B2pin2). This methodology is prized for its ability to control regioselectivity, which is a critical challenge in the functionalization of complex heterocyclic systems like quinolines. nih.gov By carefully choosing the reaction conditions and substituents on the quinoline core, specific C-H bonds can be targeted for borylation, leading to the desired functionalized product. nih.govmdpi.com

For instance, the application of this method to substituted 6-fluoroquinolines has been successfully demonstrated, yielding borylated products that serve as key precursors to the core structure of fluoroquinolone antibiotics. nih.govorientjchem.org The judicious choice of a substituent at the C4 position can facilitate the subsequent unmasking of the fluoroquinolone framework. nih.govmdpi.com

Table 1: Representative Conditions for Iridium-Catalyzed Borylation

| Catalyst System | Boron Source | Substrate Example | Key Feature |

|---|---|---|---|

[Ir(OMe)COD]2 / dtbpy |

B2pin2 |

6-Fluoroquinoline (B108479) | High regioselectivity |

| Iridium Complex | Pinacolborane (HBpin) | Substituted Quinoline | Forms versatile boronic ester |

N-Alkylation and Selective Derivatization of the Quinolone Nitrogen

The nitrogen atom at the N-1 position of the quinolin-2(1H)-one ring is a key site for derivatization, as modifications at this position can significantly influence the biological activity of the molecule. N-alkylation introduces various alkyl or aryl groups, allowing for the synthesis of diverse compound libraries. nih.gov

A common and effective method for N-alkylation involves treating the parent this compound with an appropriate alkylating agent in the presence of a base. orientjchem.orgresearchgate.net Standard conditions often utilize potassium carbonate (K2CO3) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF). orientjchem.orgresearchgate.net The reaction mixture is typically heated to facilitate the substitution. orientjchem.org

This reaction can, however, lead to a mixture of N-1 and O-2 alkylated products, as the oxygen of the carbonyl group can also act as a nucleophile. researchgate.net The regioselectivity (N- vs. O-alkylation) is influenced by factors such as the substitution pattern on the quinolone ring and the nature of the alkylating agent. researchgate.net For quinolin-2(1H)-ones with substituents at the C6 and C7 positions, N-alkylation is generally favored, yielding the N-1 substituted product as the major isomer. researchgate.net

Various alkylating agents can be employed to introduce different functionalities, including:

P-toluenesulphonyl chloride

Acetyl chloride

Benzyl chloride

2-Bromoacetophenone

Chloroacetone orientjchem.orgresearchgate.net

The successful synthesis of novel 1-trifluoromethyl-4-quinolone derivatives highlights the importance of N-1 substitution, where an oxidative desulfurization-fluorination reaction was used as a key step to introduce the trifluoromethyl group. acs.org

Table 2: Conditions for N-Alkylation of Quinolone Scaffolds

| Reagents | Base / Solvent | Conditions | Outcome |

|---|---|---|---|

| Alkyl Halides (e.g., Benzyl chloride) | Anhydrous K2CO3 / DMF |

120-140°C, 5-8 hrs | N-1 Substituted Product orientjchem.org |

| 2-Bromoacetophenone | K2CO3 / DMF |

Not specified | Mixture of N-1 and O-2 products researchgate.net |

| Chloroacetone | K2CO3 / DMF |

Not specified | N-1 product is major researchgate.net |

Design and Synthesis of this compound Analogue Libraries for Research Screening

The design and synthesis of analogue libraries based on the this compound scaffold are crucial for the discovery of new therapeutic agents. By systematically modifying the core structure, large collections of related compounds can be generated and screened for activity against various biological targets. This approach, rooted in combinatorial chemistry, accelerates the drug discovery process by exploring a vast chemical space efficiently. acs.org

The quinolin-2(1H)-one skeleton is a "privileged structure," meaning it is capable of binding to multiple biological targets. nih.gov This makes it an excellent starting point for developing libraries of potential inhibitors for enzymes like cyclin-dependent kinase 5 (CDK5) or receptor tyrosine kinases such as EGFR and HER-2, which are implicated in neurodegenerative disorders and cancer, respectively. nih.govnih.govorganic-chemistry.org

The synthesis of these libraries involves combining a set of core structures (like this compound) with a diverse range of "building blocks." These building blocks are chemical reagents that can be attached at various positions on the quinolone ring, such as the N-1 position, the C3 position, or other sites on the benzene ring. The previously discussed C-H borylation and N-alkylation reactions are key methodologies that enable the introduction of this diversity.

For example, a library could be constructed by:

Synthesizing a core this compound molecule.

Performing N-alkylation with a variety of different alkyl halides to create diversity at the N-1 position.

Using a regioselective cross-coupling reaction (potentially leveraging a borylated intermediate) to introduce another set of diverse functional groups at a specific carbon atom on the ring.

This systematic approach allows for the rapid generation of hundreds or thousands of unique analogues, which can then be subjected to high-throughput screening to identify lead compounds with desired biological activities. acs.org

Computational and Theoretical Studies on 5 Fluoroquinolin 2 1h One Systems

Density Functional Theory (DFT) Calculations for Electronic and Structural Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to calculate molecular properties, predict reactivity, and understand chemical bonds. For quinolinone-based systems, DFT is instrumental in elucidating fundamental characteristics that govern their biological activity. ekb.egrsc.org

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the equilibrium geometry of 5-Fluoroquinolin-2(1H)-one. nih.govmdpi.com This process determines key structural parameters like bond lengths, bond angles, and dihedral angles.

Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For a relatively rigid scaffold like quinolinone, this analysis helps identify the most stable conformer(s) in different environments (e.g., in the gas phase or in a solvent). While specific conformational analysis data for this compound is not detailed in the reviewed literature, the methodology is well-established for similar heterocyclic systems. The process involves identifying rotatable bonds, systematically rotating them, and calculating the potential energy of each resulting conformer to identify the global and local energy minima. chemrxiv.org The most stable conformation is essential for accurate subsequent calculations, including molecular docking and electronic property analysis.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests the molecule is more reactive and prone to electronic transitions. nih.gov

DFT calculations are routinely used to compute the energies of the HOMO and LUMO and to visualize their spatial distribution. ekb.egresearchgate.net For quinoline (B57606) and its derivatives, the HOMO is typically localized over the fused aromatic ring system, while the LUMO distribution can vary depending on the substituents. The introduction of a fluorine atom at the C5 position is expected to lower both the HOMO and LUMO energy levels due to its strong electron-withdrawing nature. While specific values for this compound are not available, calculations on the parent quinoline molecule show a HOMO-LUMO gap of approximately 4.83 eV. scirp.org Studies on other substituted quinolinones have shown how different functional groups can modulate this gap, thereby tuning the molecule's electronic properties and reactivity. ekb.egnih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for Quinoline (Note: Data for the parent quinoline compound, not 5-fluoro substituted)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.646 |

| LUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

Data sourced from DFT calculations on the quinoline scaffold. scirp.org

To understand how a molecule interacts with light, leading to absorption or emission, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for this purpose. researchgate.netproquest.com It allows for the calculation of excitation energies, which correspond to the wavelengths of light a molecule can absorb (UV-Vis absorption spectrum), and the nature of these electronic transitions (e.g., π→π*). rsc.orgdntb.gov.ua

By applying TD-DFT, researchers can predict the absorption spectra of this compound and its derivatives. researchgate.net These calculations provide insights into how structural modifications, such as the placement and nature of substituents, affect the color and photophysical properties of the compounds. For instance, TD-DFT studies on various quinoline derivatives have successfully correlated calculated absorption maxima (λmax) with experimental data, validating the accuracy of the computational approach. proquest.comnih.gov This predictive power is crucial in designing molecules for applications in materials science, such as organic light-emitting diodes (OLEDs), or for use as fluorescent probes in biological imaging. nih.gov

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or nucleic acid). preprints.org This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. researchgate.net The simulation results in a docking score, which estimates the binding affinity, and a predicted binding pose, which details the intermolecular interactions. nih.govsemanticscholar.org

Derivatives of the quinolinone and fluoroquinolone scaffolds are known to interact with a wide range of protein targets, including bacterial enzymes (like DNA gyrase), viral enzymes (like reverse transcriptase), and human kinases (like EGFR). nih.govnih.govnih.gov Molecular docking studies have been instrumental in elucidating their mechanism of action.

In these simulations, a derivative of this compound is placed into the active site of a target protein. The program then explores various conformations and orientations of the ligand, calculating the binding energy for each pose. The most favorable poses reveal key interactions, such as:

Hydrogen bonds: Typically involving the quinolone carbonyl group and nitrogen atoms.

Hydrophobic interactions: Involving the aromatic ring system.

Pi-pi stacking: Between the quinoline scaffold and aromatic amino acid residues like tyrosine or phenylalanine.

For example, docking studies of various quinoline derivatives into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) have shown strong interactions with key amino acid residues, rationalizing their observed anticancer activity. nih.gov Similarly, fluoroquinolone analogues have been docked against SARS-CoV-2 main protease (Mpro), with results indicating efficient binding and potential inhibitory activity. nih.gov These studies consistently demonstrate that the quinoline core serves as a robust scaffold for forming critical interactions within protein active sites. semanticscholar.orgnih.gov

Table 2: Example of Molecular Docking Results for a Quinoline Derivative (4f) against EGFR

| Parameter | Value |

|---|---|

| Target Protein | EGFR (Epidermal Growth Factor Receptor) |

| Ligand | Compound 4f (a 4-aminoquinoline (B48711) derivative) |

| Docking Score (kcal/mol) | - |

| Key Interacting Residues | Met793, Lys745, Asp855 |

| Observed Interactions | Hydrogen bonds, hydrophobic interactions |

Data adapted from studies on substituted quinoline derivatives. nih.gov

While proteins are the most common drug targets, RNA has emerged as a viable and important target for small-molecule therapeutics. nih.gov RNA molecules adopt complex three-dimensional structures with pockets and grooves that can be recognized by small molecules. Molecular docking tools, originally developed for proteins, are increasingly being applied to predict how ligands bind to RNA targets like viral IRES elements, riboswitches, or hairpin loops. nih.govbiorxiv.org

The fluoroquinolone scaffold has been shown to interact with RNA. nih.gov Studies using a combination of biophysical methods and computational modeling have investigated the binding of fluoroquinolone derivatives to RNA hairpin structures containing single bulged residues. nih.govoup.com These studies revealed that the planar fluoroquinolone ring can intercalate between base pairs, while substituents form interactions within the RNA grooves. nih.gov A fluoroquinolone derivative named KG022, for instance, was shown to bind specifically to RNA regions with a single bulged cytosine or guanine. nih.gov

Docking simulations can help model these interactions, predicting how the this compound scaffold might orient itself within an RNA binding pocket. Key predicted interactions would likely involve hydrogen bonding with the nucleobases or the phosphate (B84403) backbone, and stacking interactions between the quinolone ring and the planar nucleobases. nih.govoup.com Although this is a developing area, computational profiling suggests that the fluoroquinolone scaffold is a promising starting point for designing RNA-targeted ligands. nih.gov

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors are instrumental in elucidating the electronic structure and reactivity of molecules. These descriptors, derived from theoretical calculations, offer a quantitative framework to understand and predict the chemical behavior of compounds such as this compound.

Electrophilicity and Nucleophilicity Indices of this compound

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (Nu) measures its electron-donating capacity. These indices are crucial for predicting how this compound might interact with biological macromolecules. A high electrophilicity index suggests the molecule can act as an electrophile, readily reacting with nucleophilic sites in proteins or nucleic acids. Conversely, a significant nucleophilicity index would indicate its potential to target electrophilic centers.

Chemical Potential and Hardness Assessment

Chemical potential (μ) and chemical hardness (η) are fundamental concepts in Density Functional Theory (DFT) that help in understanding the stability and reactivity of a chemical system. researchgate.net The chemical potential measures the tendency of electrons to escape from a system, while chemical hardness indicates the resistance to a change in its electron distribution. ias.ac.in

These parameters are calculated from the energies of the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) as follows:

Chemical Potential (μ): (EHOMO + ELUMO) / 2 researchgate.net

Chemical Hardness (η): ELUMO - EHOMO researchgate.net

A molecule with a large HOMO-LUMO gap is considered "hard," implying high stability and low reactivity. ias.ac.in Conversely, a small HOMO-LUMO gap suggests a "soft" molecule that is more polarizable and reactive. ijarset.com While specific calculated values for this compound were not found in the searched literature, the theoretical framework is well-established. For example, a study on various molecules provided their calculated chemical potential and hardness, illustrating the application of these concepts. researchgate.net

The following table provides an illustrative example of these quantum chemical descriptors for a set of related heterocyclic compounds, as specific data for this compound is not available.

| Descriptor | Compound 1 | Compound 2 | Compound 3 | Compound 4 |

| EHOMO (eV) | -4.413 | -4.195 | -4.139 | -4.462 |

| ELUMO (eV) | -0.730 | -0.510 | -0.479 | -0.801 |

| Chemical Potential (μ) (eV) | -2.572 | -2.353 | -2.309 | -2.632 |

| Chemical Hardness (η) (eV) | 1.841 | 1.843 | 1.830 | 1.830 |

| Electrophilicity Index (ω) (eV) | 1.796 | 1.502 | 1.457 | 1.892 |

This table is illustrative and based on data for tetrathiafulvalene (B1198394) derivatives to demonstrate the application of these concepts. ijarset.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are pivotal in drug discovery for understanding how the chemical structure of a compound influences its biological activity. These studies aim to identify the key molecular features responsible for the desired pharmacological effect, thereby guiding the design of more potent and selective molecules.

For quinolinone derivatives, SAR studies have revealed that the nature and position of substituents on the quinolinone ring significantly impact their biological activities. For instance, modifications at the C-5 position of fluoroquinolone drugs have been explored to enhance their antibacterial potency. researchgate.net In a study of quinoxalin-2(1H)-one and quinazolin-2-one derivatives, the introduction of electron-withdrawing groups was found to enhance their inhibitory activity against certain enzymes. mdpi.com

QSAR models provide a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors to quantify structural features and employ statistical methods to build a predictive model. For example, 3D-QSAR models have been developed for tetrahydroquinoline derivatives to understand their inhibitory activity against specific anticancer targets. mdpi.com Similarly, QSAR modeling of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives has been used to predict their activity as P-glycoprotein inhibitors. nih.gov While a specific QSAR model for this compound was not identified, these studies on related scaffolds highlight the importance of substituents and their properties in determining the biological profile of quinolinone-based compounds.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Mechanisms

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can provide detailed insights into conformational changes, binding pathways of a ligand to its receptor, and the stability of the resulting complex. nih.gov

In the context of drug design, MD simulations can be used to explore the binding mechanism of a ligand like this compound to its biological target. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. rsc.org For example, MD simulations have been employed to understand the selective binding mechanism of inhibitors to their target enzymes, providing a dynamic view of the binding process. researchgate.net

Furthermore, MD simulations can elucidate how a ligand induces conformational changes in the receptor upon binding, which is often crucial for its biological function. Studies on G-protein coupled receptors, for instance, have used MD simulations to understand the transfer of chemical information from the ligand binding site to the intracellular signaling domains. nih.gov Although specific MD simulation studies focused solely on this compound were not found, the application of this technique to similar heterocyclic inhibitors demonstrates its potential to unravel the molecular basis of its action and guide the design of improved derivatives.

Chemical Reactivity and Derivatization Strategies of 5 Fluoroquinolin 2 1h One

Regioselective Functionalization of the Quinolone Ring

The regioselective functionalization of the quinolone ring is a key strategy for modulating the pharmacological properties of 5-fluoroquinolin-2(1H)-one derivatives. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the site-selective introduction of various functional groups. mdpi.comnih.gov The electronic nature of the quinolone ring, influenced by the electron-withdrawing fluorine atom and the amide group, governs the position of substitution.

Key regioselective functionalization strategies include:

C3-Position: The C3 position is susceptible to functionalization, often through reactions targeting the enamine-like reactivity of the α,β-unsaturated lactam system.

C6-Position: The C6 position can be targeted for functionalization, and its reactivity can be influenced by the electronic effects of the substituent at the C5 position.

C8-Position: The C8 position is another site amenable to functionalization, often achieved through directed C-H activation methodologies. mdpi.com

The choice of catalyst, directing group, and reaction conditions plays a crucial role in achieving high regioselectivity in the functionalization of the quinolone ring. For instance, palladium and copper catalysts are frequently employed for C-C and C-N bond formations, respectively. mdpi.com

Introduction of Diverse Chemical Moieties onto the this compound Scaffold

The derivatization of the this compound scaffold through the introduction of various chemical moieties has been instrumental in the development of potent bioactive molecules. These modifications are typically achieved at the N1, C3, and other positions of the quinolone ring.

N-Alkylation and O-Alkylation: The nitrogen atom of the lactam (N1) and the oxygen atom of the carbonyl group (C2) are common sites for alkylation. The reaction of this compound with alkyl halides under basic conditions can lead to a mixture of N- and O-alkylated products. researchgate.net The regioselectivity of this reaction is influenced by factors such as the nature of the alkylating agent, the base, and the solvent used. Generally, N-alkylation is the major product. researchgate.net

Amidation and Carboxamide Formation: The introduction of amide functionalities, particularly at the C3 position, has been a successful strategy in drug design. This can be achieved through various synthetic routes, including the coupling of a carboxylic acid derivative of the quinolone with an appropriate amine. For instance, the synthesis of N-hydroxypyrimidine-5-carboxamide derivatives has been reported, highlighting the importance of this moiety in biological activity. researchgate.netnih.gov

Introduction of Aryl and Heteroaryl Groups: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used to introduce aryl and heteroaryl moieties at various positions of the quinolone ring. These modifications can significantly impact the molecule's interaction with biological targets. mdpi.com

Table 1: Examples of Introduced Chemical Moieties and Synthetic Methods

| Moiety Introduced | Position of Introduction | Synthetic Method | Reference |

| Alkyl groups | N1, O2 | Alkylation with alkyl halides | researchgate.net |

| Carboxamide | C3, C5 | Amide coupling reactions | researchgate.netsci-hub.ruebi.ac.uk |

| Aryl groups | C2, C3, C8 | Palladium-catalyzed cross-coupling | mdpi.com |

| Amino groups | C3 | Copper-catalyzed amination | rsc.org |

Synthesis of Hybrid Molecules Incorporating the this compound Core

The synthesis of hybrid molecules, which combine the this compound core with other pharmacologically active scaffolds, is a prominent strategy in modern drug discovery. This approach aims to develop multifunctional molecules with improved efficacy and the potential to overcome drug resistance.

Histone Deacetylase (HDAC) Inhibitor Hybrids: A notable example is the synthesis of hybrid molecules that act as histone deacetylase (HDAC) inhibitors. CHR-3996 is a potent and selective class I HDAC inhibitor that features a 6-fluoroquinoline (B108479) moiety linked to a hydroxypyrimidine-5-carboxamide group via a bicyclo[3.1.0]hexane linker. researchgate.netnih.gov While the core is a 6-fluoroquinoline, this example illustrates the principle of hybridizing a fluoroquinoline scaffold to achieve potent biological activity. These compounds are designed to interact with the zinc-containing active site of HDAC enzymes.

Pyrimidine-Quinolone Hybrids: Hybrid molecules incorporating pyrimidine (B1678525) and quinolone scaffolds have been designed and synthesized as potential inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an important target in cancer metabolism. nih.gov The synthesis of these hybrids often involves a multi-step sequence, including the formation of a suitable linker between the two heterocyclic systems.

Chalcone-Quinolone Hybrids: The conjugation of quinoline (B57606) moieties with chalcones has been explored for the development of anticancer agents. These hybrids are designed to combine the biological activities of both scaffolds, potentially leading to synergistic effects.

Table 2: Examples of Hybrid Molecules and their Biological Targets

| Hybrid Molecule Type | Linked Scaffold | Biological Target | Reference |

| HDAC Inhibitor Hybrid | N-hydroxypyrimidine-5-carboxamide | Histone Deacetylases (HDACs) | researchgate.netnih.gov |

| Pyrimidine-Quinolone Hybrid | Pyrimidine | Human Lactate Dehydrogenase A (hLDHA) | nih.gov |

| Quinoline-Dihydropyrimidinone Hybrid | Dihydropyrimidinone | Plasmodium falciparum | nih.gov |

Metal Complexation with this compound Derivatives

The ability of this compound derivatives to act as ligands for metal ions has been exploited to create novel metal-based therapeutic and catalytic agents. The quinolone scaffold offers multiple potential coordination sites, including the lactam oxygen, the nitrogen atom, and other functional groups introduced onto the ring.

Ruthenium Complexes: Ruthenium complexes bearing quinoline-based ligands have been investigated for their catalytic activity and potential as chemotherapeutic agents. nih.govdepositolegale.itnih.govmdpi.com Ruthenium(II) arene complexes, for instance, have been shown to be efficient catalysts for transfer hydrogenation reactions. mdpi.com The electronic and steric properties of the quinolone ligand can be tuned to modulate the catalytic performance of the ruthenium center.

Copper Complexes: Copper(II) complexes with fluoroquinolone derivatives have been synthesized and characterized. nih.govnih.govrsc.orgresearchgate.netmdpi.com These complexes have been studied for their ability to interact with DNA and exhibit cytotoxic and antiviral activities. nih.gov The coordination of the fluoroquinolone to the copper center often occurs through the carbonyl oxygen and a carboxylate oxygen, if present. nih.gov

Table 3: Examples of Metal Complexes and their Applications

| Metal | Ligand Type | Application | Reference |

| Rhodium(III) | 2(1H)-Quinolinone derivatives | Anticancer agents | nih.govrsc.orgmdpi.com |

| Ruthenium(II) | Quinoline-based ligands | Catalysis, Anticancer agents | nih.govnih.govmdpi.com |

| Copper(II) | Fluoroquinolone derivatives | DNA interaction, Cytotoxic agents | nih.govnih.govrsc.orgresearchgate.net |

Academic Investigations into the Biological Relevance of 5 Fluoroquinolin 2 1h One Derivatives

Exploration of the 5-Fluoroquinolin-2(1H)-one Scaffold in Medicinal Chemistry Research

The this compound core is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets. nih.govnih.gov This versatility has made it a focal point in the discovery of new drugs for a variety of diseases, including cancer and infectious diseases. ekb.egnih.govnih.gov Researchers have synthesized numerous derivatives by modifying different positions of the quinolinone ring to explore and optimize their biological activities. ekb.egnih.gov

Scaffold Optimization and Lead Development in Drug Discovery Research

Scaffold optimization is a critical process in drug discovery where an initial hit compound with desired biological activity is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. niper.gov.in For the this compound scaffold, this involves techniques like "scaffold hopping," where the core structure is altered to find novel chemical entities with similar or improved biological profiles. niper.gov.in

Lead development focuses on refining these optimized compounds into preclinical candidates. nih.gov This process involves extensive structure-activity relationship (SAR) studies to understand how chemical modifications influence biological activity. nih.govnih.govmdpi.com For instance, a series of quinolinone derivatives were optimized to develop potent and orally bioavailable mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors for cancer therapy. nih.gov Through iterative design and synthesis, researchers improved the metabolic stability and pharmacokinetic profiles of the lead compounds. nih.gov

Rational Design Principles for Target-Specific Agents

Rational drug design utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. nih.govrsc.org This approach has been instrumental in developing target-specific agents based on the this compound scaffold.

By understanding the key interactions between the scaffold and the target's active site, medicinal chemists can introduce specific functional groups to enhance binding and efficacy. nih.govrsc.org For example, fluoroquinolones, a class of antibiotics, were designed to inhibit bacterial DNA gyrase and topoisomerase IV by stabilizing the enzyme-DNA complex. nih.govnih.gov The fluorine atom at a specific position was found to be crucial for this inhibitory activity. nih.gov Similarly, quinolin-2(1H)-one derivatives have been designed as potent inhibitors of cyclin-dependent kinase 5 (CDK5), a target for neurodegenerative diseases, by modeling the active site and optimizing the scaffold for better fit and interaction. nih.gov

Biochemical Modulatory Activities and Mechanistic Studies (In Vitro Focus)

In vitro studies are essential for elucidating the biochemical mechanisms by which this compound derivatives exert their effects. These studies provide insights into their interactions with specific enzymes and cellular pathways.

Inhibition of DNA Gyrase and Topoisomerase IV Enzymes

A significant area of research for quinolone derivatives has been their role as antibacterial agents that target DNA gyrase and topoisomerase IV. rsc.orgnih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov Fluoroquinolones, which contain the core quinolone structure, act by forming a ternary complex with the enzyme and DNA, which blocks the progression of the replication fork. nih.gov The fluorine atom in these compounds often enhances their activity against these bacterial topoisomerases. nih.gov

| Compound | Target Enzyme | Mechanism of Action | Key Structural Feature |

|---|---|---|---|

| Norfloxacin Hydroxamic Acid Derivatives | DNA Gyrase and Topoisomerase IV | Stabilization of enzyme-DNA complex, blocking replication fork progression. | Metal-chelating and hydrophobic pharmacophores. rsc.org |

| Ciprofloxacin (B1669076) | DNA Gyrase and Topoisomerase IV | Inhibition of DNA synthesis by binding to the enzyme-DNA complex. nih.gov | C-7 and C-8 substituents are important for inhibitory activity. nih.gov |

Modulation of Receptor Tyrosine Kinases (RTKs)

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a critical role in cellular signaling pathways controlling growth, differentiation, and metabolism. Dysregulation of RTK activity is a hallmark of many cancers, making them important targets for anticancer drug development. nih.gov Several quinoline-based compounds have been investigated as RTK inhibitors. nih.gov For example, derivatives of the quinoxaline-2(1H)-one scaffold, which is structurally related to quinolin-2(1H)-one, have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key RTK involved in angiogenesis. nih.gov

Interaction with RNA Biogenesis Pathways (e.g., pre-miR-21)

Recent research has expanded the biological targets of quinoline (B57606) derivatives to include RNA biogenesis pathways. MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression, and their dysregulation is implicated in various diseases, including cancer. The biogenesis of these miRNAs is a potential therapeutic target. While direct evidence for this compound is emerging, related quinoline scaffolds have been shown to interact with RNA pathways. For instance, certain small molecules can inhibit the processing of precursor microRNAs (pre-miRNAs), such as pre-miR-21, which is overexpressed in many cancers. nih.gov This suggests a potential avenue for the development of this compound derivatives as modulators of RNA biogenesis.

Histone Deacetylase (HDAC) Inhibition Studies

Derivatives of the quinoline core structure have been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes crucial to epigenetic regulation. Dysregulation of HDAC activity is implicated in various cancers, making them a significant target for therapeutic intervention.

One of the most notable examples is the compound CHR-3996 (2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide), a potent and orally active HDAC inhibitor. researchgate.netnih.gov This molecule incorporates a 6-fluoroquinoline (B108479) moiety, closely related to the core subject. Extensive research has demonstrated that CHR-3996 exhibits high selectivity for Class I HDACs (HDAC1, HDAC2, and HDAC3) over other classes. researchgate.net Biochemical assays have shown it to be 3,000 to 7,000 times more active against HDAC1, 2, and 3 compared to HDAC6. researchgate.net The compounds developed in this series are potent enzyme inhibitors with IC₅₀ values generally less than 100 nM. nih.gov The development of CHR-3996, which showed good oral activity in human tumor xenograft models, led to its nomination for clinical development. researchgate.netnih.gov

| Compound | Target | Inhibitory Activity (IC₅₀) | Selectivity Profile |

|---|---|---|---|

| CHR-3996 | HDAC1, HDAC2, HDAC3 | <100 nM | Highly selective for Class I HDACs over Class IIb (e.g., HDAC6) |

Other Enzyme System Inhibition Studies (e.g., c-Met Kinase, Matrix Metalloproteinases)

The versatile quinoline scaffold has been employed to target other critical enzyme systems involved in pathology, including c-Met kinase and matrix metalloproteinases (MMPs).

c-Met Kinase: The hepatocyte growth factor receptor (c-Met) kinase is a key target in cancer therapy due to its role in tumor growth and metastasis. Research into 4-(2-fluorophenoxy) quinoline derivatives has shown their potential as c-Met kinase inhibitors. While not direct derivatives of this compound, these studies establish the utility of the broader quinoline structure in designing molecules that can fit into the c-Met active site. The models developed for this class of compounds indicate that molecular mass, electronegativity, and partial charges influence the inhibitory activity.

Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process integral to cancer invasion and metastasis. The quinoline core has been identified as a promising scaffold for designing MMP inhibitors. For instance, studies on 8-hydroxyquinoline (B1678124) derivatives have yielded potent inhibitors of MMP-2 and MMP-9 with IC₅₀ values at the submicromolar level. nih.govresearchgate.net Furthermore, a screen of FDA-approved drugs identified that compounds containing a quinoline structure, such as clioquinol and chloroxine , were effective inhibitors of MMP-14. nih.gov Clioquinol, in particular, demonstrated significant selectivity for MMP-14 over other tested MMPs. nih.gov These findings underscore the potential of modifying the quinoline ring system to achieve potent and selective inhibition of various MMPs.

| Compound Class/Example | Enzyme Target | Key Research Finding |

|---|---|---|

| 8-Hydroxyquinoline derivatives | MMP-2, MMP-9 | Achieved inhibitory activities (IC₅₀) at the submicromolar level. nih.gov |

| Clioquinol | MMP-14 | Identified as a selective inhibitor of MMP-14. nih.gov |

| 4-(2-fluorophenoxy) quinoline derivatives | c-Met Kinase | Demonstrated potential as c-Met kinase inhibitors in QSAR models. |

Development of Chemical Probes and Tools for Chemical Biology Research

Beyond direct therapeutic applications, the this compound scaffold serves as a valuable building block for creating chemical probes. These tools are essential for studying complex biological systems, enabling researchers to visualize cellular components, track biological processes, and identify the targets of bioactive molecules.

Fluorescent Probes Incorporating this compound for Biological Sensing

Fluorescent probes are molecules designed to emit light upon binding to a specific analyte or in response to a particular cellular environment. This property allows for real-time imaging and quantification of biological molecules in living systems. Researchers have successfully incorporated quinoline structures into fluorescent probes for biological sensing.

A notable example is the pyrroloquinoline-derivative-based fluorescent probe, PQP-1 , which was developed for the selective detection of the essential amino acid L-lysine. This probe demonstrated high selectivity and a low detection limit for lysine (B10760008), enabling its successful application in imaging lysine within living cells and detecting it in water samples. The development of such probes highlights the utility of the quinoline framework in creating sensitive and specific tools for chemical biology.

| Probe Name | Core Structure | Target Analyte | Key Features |

|---|---|---|---|

| PQP-1 | Pyrroloquinoline | L-Lysine | High selectivity, low limit of detection, applicable in living cells. |

Affinity Probes for Target Engagement and Identification Studies

Identifying the specific cellular targets of a drug or bioactive compound is a critical and often challenging step in drug discovery. rsc.org Affinity-based probes are powerful tools designed for this purpose. rsc.org These probes typically consist of three components: a ligand based on the bioactive molecule (such as a quinolinone derivative), a reactive group for covalent binding, and a reporter tag (like biotin) for detection and enrichment. researchgate.net

The general strategy involves synthesizing an analog of the bioactive compound that can be covalently linked to its protein targets within a complex biological sample, such as a cell lysate. rsc.org Photoaffinity labeling is a common technique where a photoreactive group (e.g., a diazirine or benzophenone) is incorporated into the probe. researchgate.net Upon UV irradiation, this group forms a highly reactive species that creates a stable covalent bond with any nearby protein target. After labeling, the reporter tag is used to isolate the probe-protein complexes, and the identity of the target protein is determined using techniques like mass spectrometry. This approach allows for the direct identification of both primary targets and potential off-targets of a compound in an unbiased manner. rsc.org

Photophysical Studies and Applications of 5 Fluoroquinolin 2 1h One Derivatives

Investigation of Intrinsic Fluorescence Properties of the Fluoroquinolin-2(1H)-one Core

The inherent fluorescence of the 5-Fluoroquinolin-2(1H)-one nucleus is the foundation upon which its applications are built. While specific quantum yield and lifetime data for the unsubstituted parent compound are not extensively documented in readily available literature, studies on structurally similar fluoroquinolones, such as ciprofloxacin (B1669076) and enrofloxacin, offer valuable insights. These compounds exhibit solvent-dependent fluorescence, with structured emission spectra observed in nonpolar environments and broader, unstructured spectra in polar solvents like alcohols and water. nih.gov A notable bathochromic (red) shift in the maximum emission wavelength occurs with increasing solvent polarity, suggesting a more polar excited state. nih.gov

The photophysical behavior is significantly influenced by solvent properties such as polarity, hydrogen bonding capability, and viscosity. nih.gov For instance, the fluorescence quantum yield of related fluoroquinolones can be modulated by the surrounding medium. This solvent sensitivity underscores the importance of the local environment in determining the fluorescence characteristics of the this compound core.

Table 1: Hypothetical Intrinsic Fluorescence Properties of this compound in Various Solvents (Note: This table is illustrative and based on general principles and data from related compounds, as specific data for the parent compound is scarce.)

| Solvent | Dielectric Constant (ε) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |

| Hexane | 1.88 | ~380 | ~0.25 | ~2.1 |

| Dichloromethane | 8.93 | ~395 | ~0.20 | ~1.8 |

| Acetonitrile | 37.5 | ~410 | ~0.15 | ~1.5 |

| Ethanol | 24.5 | ~425 | ~0.12 | ~1.3 |

| Water | 80.1 | ~440 | ~0.08 | ~1.0 |

Structure-Photophysical Property Relationships in Substituted this compound Derivatives

The true potential of the this compound scaffold is unlocked through the strategic introduction of various substituents. The nature and position of these functional groups can profoundly influence the molecule's electronic structure, and consequently, its absorption and emission properties. By rationally designing derivatives, it is possible to tune the fluorescence color, enhance the quantum yield, and introduce sensitivity to specific analytes or environmental conditions.

For example, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the quinolinone ring can modulate the intramolecular charge transfer (ICT) character of the molecule. This, in turn, affects the Stokes shift and the sensitivity of the fluorescence to solvent polarity. While specific studies on this compound are limited, research on other quinoline (B57606) derivatives demonstrates that functionalization can lead to significant changes in their photophysical properties, making them suitable for various applications.

Table 2: Influence of Substituents on the Photophysical Properties of Hypothetical this compound Derivatives (Note: This table is illustrative and based on established principles of fluorophore design.)

| Derivative | Substituent (Position) | Effect on Conjugation | Expected λem Shift | Expected Quantum Yield Change |

| Parent Core | - | - | - | - |

| Derivative A | -NH2 (at C7) | Increased | Red Shift | Increase |

| Derivative B | -NO2 (at C6) | Decreased | Blue Shift | Decrease (Quenching) |

| Derivative C | -OCH3 (at C7) | Increased | Red Shift | Increase |

| Derivative D | -CN (at C3) | Increased | Red Shift | Variable |

Applications in the Development of Optical Materials and Sensors

The tunable fluorescence of this compound derivatives makes them attractive candidates for the development of advanced optical materials. Their incorporation into polymer matrices or sol-gels could lead to the creation of solid-state lighting materials, optical data storage media, and fluorescent coatings.

A particularly promising area of application is in the field of chemical sensors. By attaching a specific recognition moiety to the this compound core, it is possible to design fluorescent probes that exhibit a change in their emission upon binding to a target analyte. This change can manifest as an increase ("turn-on"), decrease ("turn-off"), or a shift in the emission wavelength (ratiometric sensing). Quinoline-based fluorescent sensors have been developed for the detection of various species, including metal ions and pH. rsc.org The principles demonstrated in these systems can be readily applied to derivatives of this compound. For instance, a derivative bearing a chelating group could serve as a selective sensor for heavy metal ions in environmental monitoring.

Use in Fluorescence-Based Assays and Biological Imaging Methodologies

The biocompatibility and favorable photophysical properties of certain quinoline derivatives have led to their use in the life sciences. This compound-based probes can be designed for use in fluorescence-based assays to quantify biological molecules or monitor enzymatic activity.

Furthermore, these fluorescent molecules hold great potential for biological imaging. Probes can be engineered to specifically target and label subcellular organelles or biomolecules, allowing for their visualization within living cells using fluorescence microscopy. For example, a lipophilic derivative could be used to stain cell membranes, while a derivative functionalized with a specific ligand could target a particular protein of interest. The development of such probes would enable researchers to study cellular processes in real-time and with high spatial resolution. Quinoline-based fluorophores have already been successfully employed for the dual detection of biologically important ions like Zn²⁺ and Mg²⁺ in living cells, showcasing the potential of this class of compounds in cellular imaging. rsc.org

Future Research Directions and Emerging Paradigms for 5 Fluoroquinolin 2 1h One Chemistry

Integration with Flow Chemistry and Electrochemistry in Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. thieme-connect.devapourtec.com The synthesis of quinolines has been successfully demonstrated using continuous-flow systems, for example, through tandem photoisomerization-cyclization processes. rsc.org Applying these techniques to the synthesis of 5-Fluoroquinolin-2(1H)-one and its derivatives could enable the rapid and efficient production of compound libraries for biological screening.

Electrochemistry provides a green and powerful tool for organic synthesis. nih.gov Electrochemical methods have been developed for the C3-thiolation of quinolines and the synthesis of quinazolinones. rsc.orgresearchgate.net Exploring electrochemical routes for the synthesis and functionalization of the this compound scaffold could lead to novel and more sustainable synthetic pathways.

Exploration of Novel Derivatization Strategies for Enhanced Biological Selectivity

Achieving selectivity for a specific biological target is a major challenge in drug discovery. Novel derivatization strategies can be employed to enhance the selectivity of this compound-based compounds. This could involve the introduction of specific functional groups that interact with unique features of the target's binding site. For example, the synthesis of hybrid molecules, such as coupling the quinolinone scaffold with other pharmacophores like amino acids, has been shown to be an effective strategy for developing broad-spectrum antibacterial agents with dual-target mechanisms. mdpi.comnih.gov

Advanced Computational Modeling for Predictive Design and De Novo Ligand Discovery

Computational modeling plays an increasingly important role in modern drug discovery. Techniques such as 2D/3D-Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to predict the biological activity of novel this compound derivatives and to understand their binding mode with their targets. nih.govmdpi.comnih.gov These computational tools can guide the design of new compounds with improved potency and selectivity, thereby reducing the time and cost associated with experimental screening.

De novo ligand design algorithms can be used to generate novel molecular structures that are predicted to bind to a specific target. nih.gov Using the this compound scaffold as a starting point, these methods could be employed to design new ligands with optimized interactions with their intended biological targets.

Identification and Validation of New Biochemical Targets for this compound Scaffolds

While the traditional targets of quinolone-based compounds are well-established, there is a growing need to identify and validate new biochemical targets to address unmet medical needs and to overcome drug resistance. The this compound scaffold can be used as a chemical probe to explore novel biological pathways. High-throughput screening of libraries of derivatives against a wide range of biological targets could lead to the identification of novel activities. For example, quinoline (B57606) derivatives have recently been identified as inhibitors of the GLI1 protein, a key component of the Hedgehog signaling pathway, which is implicated in cancer. Further research into such novel targets could open up new therapeutic avenues for this class of compounds.

Q & A

Basic: What are the established synthetic routes for 5-Fluoroquinolin-2(1H)-one, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves cyclization of fluorinated precursors, such as 5-fluoroanthranilic acid derivatives, followed by ketonization. Key intermediates are characterized using 1H NMR (400 MHz, DMSO-d6) to confirm proton environments, 13C NMR for carbon backbone verification, and IR spectroscopy to identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹. Mass spectrometry (MS) with electron ionization (EI) at 70 eV is employed to confirm molecular ion peaks (e.g., [M+H]+ at m/z 179.05) . For reproducibility, detailed protocols for solvent selection, catalyst ratios, and reaction times should be explicitly documented .

Basic: How is the structural integrity of this compound validated in novel derivatives?

Methodological Answer:

X-ray crystallography is the gold standard for unambiguous structural confirmation, but when crystals are unavailable, 2D NMR techniques (COSY, HSQC, HMBC) resolve connectivity ambiguities. For example, HMBC correlations between the fluorine-bearing C5 and adjacent protons confirm regioselective fluorination. High-resolution mass spectrometry (HRMS) with <5 ppm error ensures molecular formula accuracy .

Basic: What standardized assays evaluate the antimicrobial activity of this compound derivatives?

Methodological Answer:

The twofold serial dilution technique is widely used to determine minimal inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) bacteria. Positive controls (e.g., streptomycin) and solvent controls (DMSO ≤1% v/v) are mandatory. Bioactivity data should include triplicate measurements and statistical analysis (e.g., SD or SEM) to ensure robustness .

Advanced: How can researchers optimize synthetic yields while minimizing byproducts in fluorinated quinolinone systems?

Methodological Answer:

Employ Design of Experiments (DoE) to assess variables like temperature, catalyst loading, and fluorination agents (e.g., Selectfluor®). For example, response surface methodology (RSM) can model interactions between reaction time (6–24 hrs) and solvent polarity (DMF vs. THF). LC-MS monitoring of intermediates helps identify side reactions (e.g., over-fluorination). Frameworks like PICO (Population: intermediates; Intervention: catalyst screening; Comparison: yield vs. purity; Outcome: optimized conditions) guide systematic optimization .

Advanced: How should conflicting bioactivity data across studies be resolved?

Methodological Answer:

Contradictions often arise from assay variability (e.g., broth microdilution vs. agar diffusion). Apply FINER criteria to evaluate study feasibility and relevance:

- Feasibility: Compare microbial strains (ATCC vs. clinical isolates).

- Novelty: Check for cross-resistance mechanisms in resistant strains.

- Ethics: Ensure compliance with antimicrobial stewardship guidelines.

Meta-analyses using standardized MIC breakpoints (CLSI/EUCAST) and subgroup analyses (e.g., Gram-negative vs. Gram-positive) can reconcile discrepancies .

Advanced: What strategies enhance the multi-target activity of this compound derivatives?

Methodological Answer:

Rational design of hybrid molecules (e.g., coupling with furanone moieties) leverages synergistic mechanisms. Molecular docking against dual targets (e.g., DNA gyrase and topoisomerase IV) identifies optimal substituents. 3D-QSAR models correlate electronic (Hammett σ) and steric (Verloop parameters) descriptors with activity. For example, electron-withdrawing groups at C7 improve bacterial membrane penetration .

Reproducibility: How can experimental protocols ensure replicability in quinolinone synthesis?

Methodological Answer:

Adhere to CONSORT-EHEALTH guidelines :

- Provide stepwise protocols (e.g., reflux times, purification gradients) in supplementary materials.

- Share raw spectral data (NMR, IR) in public repositories (e.g., Zenodo).

- Include video recordings of critical steps (e.g., crystallization) to demonstrate technique consistency .

Advanced: What analytical techniques resolve degradation products in stability studies?

Methodological Answer:

HPLC-PDA-MS/MS under accelerated conditions (40°C/75% RH) identifies hydrolysis or oxidation byproducts. For example, photo-degradation under ICH Q1B guidelines reveals fluoro-to-hydroxyquinoline conversion. Density Functional Theory (DFT) calculations predict degradation pathways by analyzing bond dissociation energies (BDEs) of labile sites (e.g., C-F bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.